molecular formula C9H7K2NO4 B13657615 Dipotassium 2-(phenylamino)propanedioate

Dipotassium 2-(phenylamino)propanedioate

Cat. No.: B13657615
M. Wt: 271.35 g/mol
InChI Key: HLZWLZQVQYEOHV-UHFFFAOYSA-L
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Description

Dipotassium 2-(phenylamino)propanedioate is a potassium salt derivative of 2-(phenylamino)propanedioic acid (molecular formula: C₉H₇K₂NO₄). The parent acid features a propanedioic acid backbone substituted with a phenylamino group at the 2-position. The dipotassium form enhances water solubility and ionic stability, making it advantageous for pharmaceutical and biochemical applications. Its mechanism of action involves interactions between the phenylamino group and biological targets, such as enzymes or receptors, which can modulate cellular pathways .

Properties

Molecular Formula

C9H7K2NO4

Molecular Weight

271.35 g/mol

IUPAC Name

dipotassium;2-anilinopropanedioate

InChI

InChI=1S/C9H9NO4.2K/c11-8(12)7(9(13)14)10-6-4-2-1-3-5-6;;/h1-5,7,10H,(H,11,12)(H,13,14);;/q;2*+1/p-2

InChI Key

HLZWLZQVQYEOHV-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)NC(C(=O)[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dipotassium 2-(phenylamino)propanedioate typically involves the reaction of phenylamine with malonic acid in the presence of potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then neutralized with potassium hydroxide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Water or ethanol

    Catalyst: Potassium hydroxide

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

  • Mixing phenylamine and malonic acid in a reactor.
  • Adding potassium hydroxide to the mixture.
  • Stirring the reaction mixture at room temperature.
  • Isolating the product through filtration and drying.

Chemical Reactions Analysis

Types of Reactions: Dipotassium 2-(phenylamino)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form amines.

    Substitution: The phenylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed:

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Dipotassium 2-(phenylamino)propanedioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipotassium 2-(phenylamino)propanedioate involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and other interactions with proteins and enzymes, leading to inhibition or activation of their functions. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between dipotassium 2-(phenylamino)propanedioate and analogous compounds:

Compound Name Structural Features Key Properties/Applications Reference
This compound Potassium salt of 2-(phenylamino)propanedioic acid; two carboxylate groups. High solubility; potential use in ion-channel modulation or as a biochemical reagent.
2-(Phenylamino)benzoic acid Benzoic acid backbone with phenylamino substitution. Lower solubility; studied for UV absorbance properties in material science.
Sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate Sodium salt with dimethylamino and acetamido groups. Enhanced transdermal permeation; used in drug delivery systems.
3-[(2-Phenylethyl)amino]propanoic acid Propanoic acid with phenylethylamino substitution. Neuroactive effects; investigated for neurotransmitter-related applications.
Diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate Propanedioate ester with quinolinylamino group. Intermediate for synthesizing antifungal agents; used in medicinal chemistry.
2-Amino-3-phenylpropanoic acid Amino acid backbone with phenyl and methyl groups. Neurotransmitter precursor; limited pharmacological activity.

Key Research Findings

Solubility and Ionic Interactions: The dipotassium form of 2-(phenylamino)propanedioate exhibits significantly higher aqueous solubility compared to its sodium or acid counterparts (e.g., sodium 3-[2-(dimethylamino)-N-methylacetamido]propanoate), which is critical for in vitro assays .

Biological Activity: The phenylamino group in this compound enables π-π stacking and hydrogen bonding with biological targets, similar to 3-[(2-phenylethyl)amino]propanoic acid’s neuroactive interactions . Unlike 2-amino-3-phenylpropanoic acid, which primarily serves as a neurotransmitter precursor, the dipotassium derivative’s carboxylate groups may allow chelation of metal ions, expanding its utility in enzymatic studies .

Pharmacological Potential: While diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate is tailored for antifungal applications, this compound’s mechanism remains understudied.

Unique Differentiators

  • Dipotassium vs. Sodium Salts : The potassium counterions improve stability in physiological buffers compared to sodium salts, which may degrade under acidic conditions .
  • Backbone Flexibility: The propanedioate backbone offers two reactive carboxylate sites, unlike monocarboxylic analogs (e.g., 2-(phenylamino)benzoic acid), enabling diverse chemical modifications .
  • Substituent Effects: The phenylamino group’s planar structure contrasts with bulkier substituents (e.g., quinolinylamino in diethyl 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedioate), reducing steric hindrance in target binding .

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